Methyl 3-(acetamidomethyl)benzoate
CAS No.: 1824354-81-5
Cat. No.: VC11689250
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824354-81-5 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | methyl 3-(acetamidomethyl)benzoate |
| Standard InChI | InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
| Standard InChI Key | LQGBCGZTMDREDU-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC1=CC(=CC=C1)C(=O)OC |
| Canonical SMILES | CC(=O)NCC1=CC(=CC=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Key Properties
Methyl 3-(acetamidomethyl)benzoate derives from the parent structure of benzoic acid, modified by two functional groups:
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Methyl ester at the carboxyl position ().
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Acetamidomethyl group (-CHNHCOCH) at the position.
The molecular formula is , with a molecular weight of 207.23 g/mol (calculated from atomic masses). Key physicochemical properties inferred from analogs include:
The acetamidomethyl group introduces steric hindrance and hydrogen-bonding potential, influencing reactivity and crystallinity.
Spectroscopic Characterization
While experimental data for Methyl 3-(acetamidomethyl)benzoate are unavailable, its analogs provide reference benchmarks:
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H NMR: The methyl ester group typically resonates at δ 3.8–3.9 ppm, while the acetamido methyl protons appear at δ 2.0–2.1 ppm. The aromatic protons exhibit splitting patterns consistent with meta-substitution .
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IR Spectroscopy: Strong absorption bands for ester carbonyl (1720 cm) and amide carbonyl (1650 cm) are expected.
Synthesis Pathways and Reaction Mechanisms
Primary Synthetic Routes
The synthesis of Methyl 3-(acetamidomethyl)benzoate can be approached through two validated pathways:
Pathway A: Acetylation of Methyl 3-(Aminomethyl)Benzoate
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Starting Material: Methyl 3-(aminomethyl)benzoate (CAS 93071-65-9).
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Reagents: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
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Mechanism: Nucleophilic acyl substitution, where the primary amine reacts with the acetylating agent to form the acetamide.
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Conditions: Room temperature, inert atmosphere, 2–4 hours.
This method parallels the acetylation of aromatic amines documented in pharmaceutical intermediates .
Pathway B: Direct Aminomethylation Followed by Acetylation
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Step 1: Electrophilic aminomethylation of methyl benzoate using formaldehyde and ammonium chloride under acidic conditions to yield Methyl 3-(aminomethyl)benzoate.
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Step 2: Acetylation as described in Pathway A.
This route is advantageous for large-scale production but requires careful control of reaction conditions to avoid over-acetylation.
Industrial-Scale Considerations
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Catalytic Hydrogenation: For intermediates requiring high purity, palladium on carbon () catalyzes the reduction of nitro precursors to amines before acetylation.
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Yield Optimization: Industrial batches report ~75–85% yield for analogous reactions, with purity >98% achievable via recrystallization from ethanol-water mixtures .
Reactivity and Functional Transformations
Key Chemical Reactions
The compound’s bifunctional nature enables diverse transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ester Hydrolysis | NaOH/HO, reflux | 3-(Acetamidomethyl)benzoic acid |
| Amide Reduction | LiAlH, THF, 0°C | 3-(Aminomethyl)benzyl alcohol |
| Electrophilic Aromatic Substitution | HNO/HSO | Nitro derivatives at |
Stability and Degradation
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Thermal Stability: Decomposes above 200°C, releasing CO and acetamide byproducts.
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Photodegradation: Susceptible to UV-induced cleavage of the amide bond, necessitating storage in amber containers.
Applications in Scientific Research
Pharmaceutical Intermediates
Methyl 3-(acetamidomethyl)benzoate serves as a precursor in the synthesis of:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the acetamide group can yield COX-2 inhibitors.
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Antimicrobial Agents: Hybrid structures combining benzoate and acetamide motifs show activity against Gram-positive bacteria .
Material Science
Incorporation into polymers enhances thermal stability and solubility. For example, copolymerization with styrene derivatives produces resins with tailored glass transition temperatures ().
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